molecular formula C6H8ClN3O2 B099614 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole CAS No. 2302-28-5

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

Cat. No.: B099614
CAS No.: 2302-28-5
M. Wt: 189.6 g/mol
InChI Key: MVICIJDNZUMTFU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications .

Preparation Methods

The synthesis of 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethyl-2-methylimidazole followed by chlorination. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like iron powder and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted imidazoles.

Scientific Research Applications

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other imidazole derivatives.

    Biology: It is studied for its potential antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in developing new pharmaceutical agents with antibacterial and antifungal activities.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-chloro-1-ethyl-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVICIJDNZUMTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945707
Record name 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-28-5
Record name NSC7864
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7864
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Record name 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Record name 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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